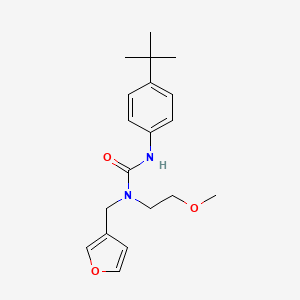

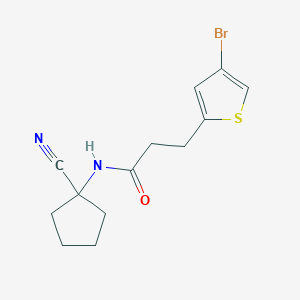

![molecular formula C24H21ClN4O6 B2896572 N-ethyl-2-piperazin-1-yl-5-{[(4-propylphenyl)sulfonyl]amino}benzamide CAS No. 1113105-52-4](/img/structure/B2896572.png)

N-ethyl-2-piperazin-1-yl-5-{[(4-propylphenyl)sulfonyl]amino}benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

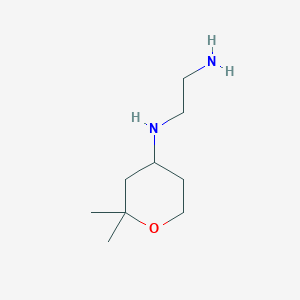

The compound is a complex organic molecule, likely used in the field of medicinal chemistry or drug design. It contains a benzamide group, a piperazine ring, and a propylphenylsulfonyl group. These groups are common in many pharmaceutical compounds due to their versatile chemical properties .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, starting with the synthesis of the core piperazine ring, followed by various functional group additions and substitutions. The exact synthesis would depend on the desired final product and the starting materials available .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are commonly used to determine the structure of complex organic molecules .Chemical Reactions Analysis

The reactivity of this compound would depend on its functional groups. The benzamide and sulfonyl groups are likely to be involved in various chemical reactions. The piperazine ring may also participate in reactions, particularly if it is substituted with other functional groups .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be determined by its molecular structure. These properties can be predicted using computational chemistry tools or determined experimentally .Scientific Research Applications

Analytical Derivatization in Liquid Chromatography

A related sulfonate reagent was synthesized for analytical derivatization in liquid chromatography, demonstrating how derivatives of N-ethyl-2-piperazin-1-yl-5-{[(4-propylphenyl)sulfonyl]amino}benzamide could be used for sensitive detection after tagging to analytes. This application enhances the detection and quantification of compounds in liquid chromatography through fluorescence (Wu et al., 1997).

Oxidative Metabolism Study

Investigations into the oxidative metabolism of novel antidepressants have shown the involvement of cytochrome P450 and other enzymes. This research is indicative of how derivatives could be metabolized in the human body, contributing to pharmacokinetic studies (Hvenegaard et al., 2012).

Anti-HIV Activity

New derivatives have been synthesized and evaluated for their anti-HIV activity. This showcases the potential of N-ethyl-2-piperazin-1-yl-5-{[(4-propylphenyl)sulfonyl]amino}benzamide derivatives as non-nucleoside reverse transcriptase inhibitors in HIV treatment research (Al-Masoudi et al., 2007).

Hybrid Nanofiltration Membranes

Derivatives have been utilized in the functionalization of multi-walled carbon nanotubes for the creation of hybrid nanofiltration membranes. These membranes are instrumental in the separation of monovalent/divalent salts, showcasing the compound's application in water purification and desalination technologies (Guo et al., 2018).

Enzymatic Catalysis

Derivatives have shown to be highly enantioselective Lewis basic catalysts for the hydrosilylation of N-aryl imines. This highlights the role of these compounds in facilitating selective chemical reactions, which is critical in the synthesis of pharmaceuticals and fine chemicals (Wang et al., 2006).

Mechanism of Action

Safety and Hazards

Future Directions

properties

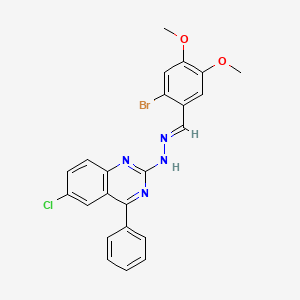

IUPAC Name |

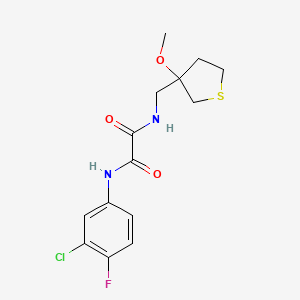

N-(5-chloro-2,4-dimethoxyphenyl)-2-[5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21ClN4O6/c1-32-16-7-4-14(5-8-16)23-27-24(35-28-23)15-6-9-22(31)29(12-15)13-21(30)26-18-10-17(25)19(33-2)11-20(18)34-3/h4-12H,13H2,1-3H3,(H,26,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQVHDNJNIRQBMX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NOC(=N2)C3=CN(C(=O)C=C3)CC(=O)NC4=CC(=C(C=C4OC)OC)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21ClN4O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

496.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-ethyl-2-piperazin-1-yl-5-{[(4-propylphenyl)sulfonyl]amino}benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Bromo-5-methylimidazo[1,2-a]pyridine-2-carbohydrazide](/img/structure/B2896491.png)

![1-[4-(Methylamino)-3-nitrobenzenesulfonyl]piperidine-4-carboxylic acid](/img/structure/B2896496.png)

![(E)-ethyl 2-cyano-2-(3-methylbenzo[d]thiazol-2(3H)-ylidene)acetate](/img/structure/B2896498.png)

![3-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(thiophen-2-ylmethyl)propanamide](/img/structure/B2896501.png)

![N1-(3,4-dimethylphenyl)-N2-(2-(2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2896503.png)